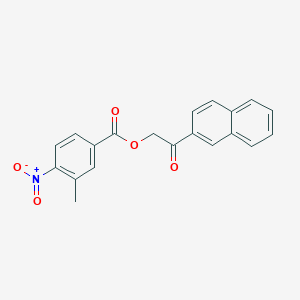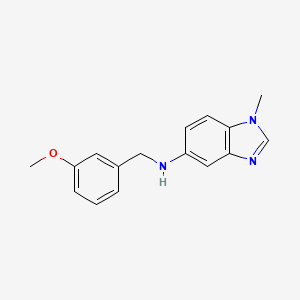![molecular formula C19H16N2O4 B5844046 N'-[2-(4-biphenylyloxy)acetyl]-2-furohydrazide](/img/structure/B5844046.png)
N'-[2-(4-biphenylyloxy)acetyl]-2-furohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-biphenylyloxy)acetyl]-2-furohydrazide, commonly known as BFA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BFA is a furosemide derivative that has been synthesized using various methods, including the reaction of furosemide with 4-biphenylyloxyacetyl chloride.
作用机制
BFA inhibits the activity of ARF by binding to its guanine nucleotide exchange factor (GEF), which is required for the activation of ARF. BFA binds to the GEF and prevents it from activating ARF, leading to the inhibition of ARF activity. This, in turn, disrupts the transport of proteins from the ER to the Golgi apparatus, leading to the accumulation of proteins in the ER.
Biochemical and Physiological Effects
BFA has been shown to have a variety of biochemical and physiological effects. In addition to its role in inhibiting ARF activity, BFA has been shown to induce the unfolded protein response (UPR) in cells. The UPR is a cellular stress response that is triggered by the accumulation of unfolded or misfolded proteins in the ER. BFA-induced UPR has been used to study the mechanisms of ER stress and the role of the UPR in cell survival and death.
实验室实验的优点和局限性
BFA has several advantages and limitations for lab experiments. One of the primary advantages of BFA is its ability to selectively inhibit ARF activity, making it a useful tool for studying intracellular protein trafficking. However, BFA has also been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, BFA has a narrow therapeutic window, meaning that it can be toxic to cells at high concentrations, making it difficult to use in some experimental settings.
未来方向
There are several future directions for the use of BFA in scientific research. One potential direction is the development of new derivatives of BFA that have improved selectivity and reduced off-target effects. Another direction is the use of BFA in combination with other drugs to enhance its therapeutic effects. Finally, BFA can be used to study the mechanisms of protein trafficking in disease states, such as cancer and neurodegenerative diseases, where protein trafficking is disrupted. Overall, BFA has significant potential for use in scientific research and is likely to continue to be an important tool in the study of intracellular protein trafficking and related processes.
合成方法
BFA can be synthesized using various methods, including the reaction of furosemide with 4-biphenylyloxyacetyl chloride in the presence of a base. The reaction results in the formation of BFA, which can be purified using various techniques, including column chromatography and recrystallization. The purity of the compound can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
BFA has a wide range of potential applications in scientific research. One of the primary applications of BFA is as a tool to study intracellular protein trafficking. BFA has been shown to inhibit the activity of ADP-ribosylation factor (ARF), a protein that plays a critical role in vesicle-mediated protein trafficking. By inhibiting ARF activity, BFA disrupts the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the accumulation of proteins in the ER. This property of BFA has been used to study the mechanisms of protein trafficking in cells.
属性
IUPAC Name |
N'-[2-(4-phenylphenoxy)acetyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-18(20-21-19(23)17-7-4-12-24-17)13-25-16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-12H,13H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXSCLDRFJVPSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5843973.png)


![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5844000.png)
![N-[4-(dimethylamino)benzyl]-2-pyridinamine](/img/structure/B5844004.png)
![{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5844013.png)
![4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B5844014.png)

![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5844033.png)



![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5844069.png)